Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)
Brand Name: Vulcanchem
CAS No.: 153833-66-0
VCID: VC21156478
InChI: InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC=C1
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)

CAS No.: 153833-66-0

Cat. No.: VC21156478

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) - 153833-66-0

Specification

CAS No. 153833-66-0
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name tert-butyl N-[(1R)-cyclohex-2-en-1-yl]carbamate
Standard InChI InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)/t9-/m0/s1
Standard InChI Key IGUWAWPWEGILKR-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCC=C1
SMILES CC(C)(C)OC(=O)NC1CCCC=C1
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC=C1

Introduction

Chemical Identification and Structure

Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) is identified by CAS registry number 153833-66-0 . This compound features a chiral center at the cyclohexene ring junction with an R-configuration, a structural characteristic that contributes to its significance in asymmetric synthesis applications.

Basic Identifiers

ParameterValue
CAS Registry Number153833-66-0
Molecular FormulaC₁₁H₁₉NO₂
Molecular Weight197.27 g/mol
IUPAC Nametert-butyl N-[(1R)-cyclohex-2-en-1-yl]carbamate
Standard InChIInChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)/t9-/m0/s1
InChIKeyIGUWAWPWEGILKR-VIFPVBQESA-N

Table 1: Basic identifiers of Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)

Synonyms

The compound is also known by several alternative names:

  • ZINC34076422

  • TERT-BUTYL N-[(1R)-CYCLOHEX-2-EN-1-YL]CARBAMATE

  • Carbamic acid, 2-cyclohexen-1-yl-, 1,1-dimethylethyl ester, (R)-

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its application in research and industry. The following table summarizes key computed properties of Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI).

Computed Properties

PropertyValue
XLogP32.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area38.3 Ų
Heavy Atom Count14
Complexity228
Defined Atom Stereocenter Count1
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Table 2: Computed properties of Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)

Chemical Reactivity

As a carbamate derivative, this compound exhibits chemical behavior consistent with other tert-butyl carbamates. The tert-butyl group serves as a protecting group for the amine functionality, which can be removed under acidic conditions to reveal the free amine. The cyclohexene component introduces a site for potential functionalization through reactions typical of alkenes, such as epoxidation, hydration, or halogenation.

The presence of a carbamate group confers specific reactivity patterns. Carbamates are known for their ability to direct metalation reactions in aromatic systems, though this particular compound features an aliphatic rather than aromatic structure . The directional capabilities of the carbamate group may still influence reactions at adjacent positions in the cyclohexene ring.

Synthesis Methods

The synthesis of Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of tert-butyl carbamate with cyclohexene derivatives under controlled conditions. This reaction follows established carbamate formation chemistry, requiring appropriate catalysts and reaction conditions to ensure stereoselectivity.

General Synthetic Approach

The synthesis generally proceeds through one of the following routes:

  • Reaction of (1R)-2-cyclohexen-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base

  • Coupling of (1R)-2-cyclohexen-1-ol with tert-butyl isocyanate

  • Stereoselective reduction of a prochiral precursor followed by carbamate formation

The stereoselective aspects of the synthesis are crucial for obtaining the desired R-configuration at the chiral center. This often requires either:

  • Starting from an enantiomerically pure cyclohexene derivative

  • Employing asymmetric catalysis during the synthesis

  • Resolution of racemic mixtures

Applications

Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) finds applications in various fields, particularly in organic synthesis and medicinal chemistry.

In Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its stereodefined nature and functional group pattern. Its applications include:

  • As a chiral intermediate in the synthesis of complex natural products

  • In the preparation of pharmaceutical intermediates requiring defined stereochemistry

  • As a model compound for studying carbamate chemistry

  • In stereoselective transformations where the cyclohexene moiety serves as a rigid scaffold

In Medicinal Chemistry

In medicinal chemistry, carbamates like this compound are significant due to their ability to form stable interactions with biological targets. The specific applications include:

  • As building blocks for drug candidates

  • In the design of enzyme inhibitors where the carbamate moiety can interact with active site residues

  • As precursors for compounds with controlled release properties

  • In the development of prodrugs where the carbamate serves as a biologically labile linkage

Carbamates in general have gained importance in drug design due to their favorable stability profile compared to other functional groups while maintaining good bioavailability characteristics.

Related Compounds

Understanding related compounds provides context for the chemical space occupied by Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI).

Other Carbamate Derivatives

Several structurally related carbamates have been documented in the chemical literature:

CompoundCAS NumberNotable Differences
Carbamic acid, [(1R)-1-cyanoethyl]-, 1,1-dimethylethyl ester (9CI)100927-09-1Contains cyanoethyl group instead of cyclohexenyl
Carbamic acid, methyl ester598-55-0Simplified structure with methyl ester
Carbamic acid, (4-methyl-3-cyclohexen-1-yl)-, 1,1-dimethylethyl ester (9CI)291756-09-7Contains methyl group at 4-position of cyclohexene
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)344413-84-9Contains fluorohydroxypropyl group instead of cyclohexenyl

Table 3: Structurally related carbamate compounds

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